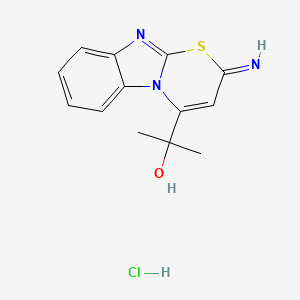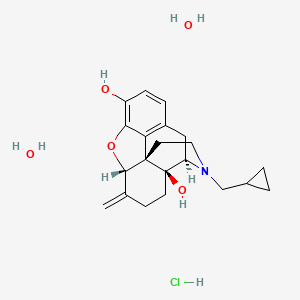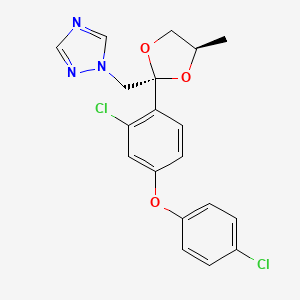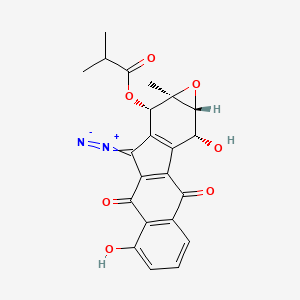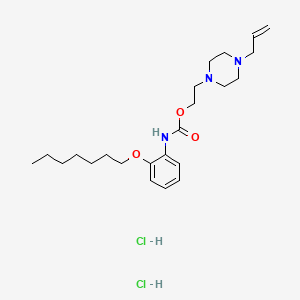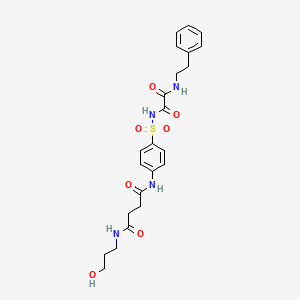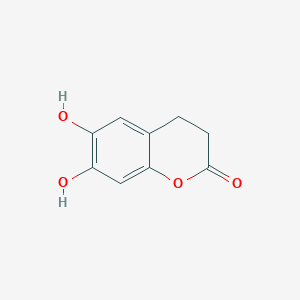![molecular formula C21H19N4NaO4S B12754238 sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate CAS No. 71701-28-5](/img/structure/B12754238.png)
sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethoxyaniline to form the diazonium salt. This intermediate is then coupled with 3-methyl-4-aminobenzenesulfonic acid under alkaline conditions to yield the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of the coupling component in the presence of a base such as sodium hydroxide.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and food coloring.
Mécanisme D'action
The mechanism of action of sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate involves the interaction of its azo groups with molecular targets. The compound can undergo reversible changes in its structure upon exposure to different pH levels, making it useful as a pH indicator. In biological systems, it can bind to proteins and nucleic acids, altering their function and providing insights into cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate
- Sodium;3-[(4-amino-3-ethoxyphenyl)diazenyl]benzenesulfonate
- Sodium;3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate
Uniqueness
Sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct color properties and reactivity. Compared to similar compounds, it offers a different range of hues and stability, making it suitable for specific industrial applications.
Propriétés
Numéro CAS |
71701-28-5 |
|---|---|
Formule moléculaire |
C21H19N4NaO4S |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C21H20N4O4S.Na/c1-3-29-19-10-7-16(8-11-19)22-25-21-12-9-18(13-15(21)2)24-23-17-5-4-6-20(14-17)30(26,27)28;/h4-14H,3H2,1-2H3,(H,26,27,28);/q;+1/p-1 |
Clé InChI |
UJWMEKYADUGHGY-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


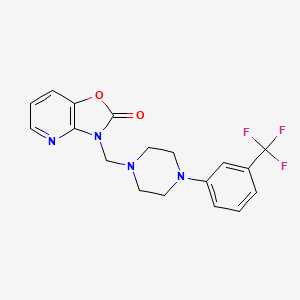
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
